13-(4-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione
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Overview
Description
13-(4-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[74002,7]trideca-1,7-diene-4,6-dione is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-(4-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione typically involves multi-step organic reactions. One common method includes the condensation of acetoacetic acid derivatives with aromatic aldehydes and thiourea in the presence of a catalyst such as sodium bisulfate . The reaction is carried out in ethanol under reflux conditions to yield the desired tricyclic compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
13-(4-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
13-(4-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential analgesic and anti-inflammatory properties
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The unique tricyclic structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which 13-(4-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors involved in pain and inflammation pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 13-(N-aryl(N,N-diethyl)-aminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes
- 13-(N-arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes
Uniqueness
What sets 13-(4-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[74002,7]trideca-1,7-diene-4,6-dione apart is its specific substitution pattern and the presence of both methoxy and phenyl groups
Properties
Molecular Formula |
C25H25N3O4 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
13-(4-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione |
InChI |
InChI=1S/C25H25N3O4/c1-15-14-28-20(16-8-6-5-7-9-16)19-21(26(2)25(30)27(3)24(19)29)22(28)23(32-15)17-10-12-18(31-4)13-11-17/h5-13,15,23H,14H2,1-4H3 |
InChI Key |
WOWBFKMYZPBVKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=C3C(=C2C4=CC=CC=C4)C(=O)N(C(=O)N3C)C)C(O1)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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